molecular formula C12H23N B3168691 N-(cyclohexylmethyl)cyclopentanamine CAS No. 932231-52-2

N-(cyclohexylmethyl)cyclopentanamine

Cat. No. B3168691
CAS RN: 932231-52-2
M. Wt: 181.32 g/mol
InChI Key: CVVXWQHFMDYTSH-UHFFFAOYSA-N
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Description

“N-(cyclohexylmethyl)cyclopentanamine” is a chemical compound with the molecular formula C12H23N . It has a molecular weight of 181.32 .

Scientific Research Applications

Analytical Profiles and Biological Matrix Analysis

N-(Cyclohexylmethyl)Cyclopentanamine, as part of a group of psychoactive arylcyclohexylamines, has been studied for its analytical profiles and determination in biological matrices. A study characterized these substances using various analytical techniques and developed a method for their analysis in biological fluids such as blood and urine (De Paoli et al., 2013).

Role in Catalysis and Polymerization

Research has been conducted on the synthesis and structural characterization of metal complexes containing this compound. These complexes have shown potential in catalyzing processes like polymerization, contributing to the production of high molecular weight polymers (Shin et al., 2016).

Development of PET Tracers for NMDA Receptors

In the field of neurodegenerative disorders, this compound derivatives have been studied for developing PET tracers to assess NMDA receptor bio-availability in vivo. This is crucial for understanding diseases like Alzheimer's (Christiaans et al., 2014).

Application in Drug Discovery

The compound's analytical characterization has been a focus in the context of new psychoactive substances. Its identification aids in addressing challenges related to drug abuse and legislative issues (Wallach et al., 2016).

Synthesis of Dopaminergic Compounds

This compound has been involved in the synthesis of dopaminergic compounds, showing potential in displacing dopamine receptors, which could have implications for treating neurological disorders (Andreu et al., 2002).

Use in Antiviral Research

It has also been used in the synthesis of antiviral compounds, indicating its utility in the development of new pharmaceuticals (Tadano et al., 1989).

Analytical Features for Forensic Analysis

The compound's comprehensive analytical characteristics have been studied for forensic purposes, aiding in the identification and analysis of new synthetic compounds (Dybowski et al., 2020).

properties

IUPAC Name

N-(cyclohexylmethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXWQHFMDYTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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